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Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452 Get Quote

A Technical Guide to the Spectroscopic
Interpretation of 5-Bromo-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its characterization and quality control. This document outlines the

expected spectral features and provides standardized experimental protocols for data

acquisition.

Molecular Structure and Spectroscopic Overview
5-Bromo-2-methoxyaniline (C₇H₈BrNO) is an aromatic amine with a molecular weight of

approximately 202.05 g/mol . Its structure consists of an aniline ring substituted with a bromine

atom and a methoxy group. The strategic placement of these functional groups gives rise to a

distinct spectroscopic fingerprint, which is invaluable for structural elucidation and purity

assessment.

The following sections detail the predicted and commonly observed data from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference

and comparison.
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Quantitative Spectroscopic Data
The spectroscopic data for 5-Bromo-2-methoxyaniline is summarized below. It is important to

note that the exact values can vary slightly depending on the solvent, concentration, and

instrument used.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-methoxyaniline

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.95 d, J ≈ 2.5 Hz 1H H-6 (Aromatic)

~ 6.80 dd, J ≈ 8.5, 2.5 Hz 1H H-4 (Aromatic)

~ 6.65 d, J ≈ 8.5 Hz 1H H-3 (Aromatic)

~ 4.0 - 5.0 br s 2H -NH₂ (Amine)

~ 3.85 s 3H -OCH₃ (Methoxy)

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-methoxyaniline

Chemical Shift (δ, ppm) Assignment

~ 147.5 C-2

~ 137.0 C-1

~ 124.0 C-4

~ 118.0 C-6

~ 112.0 C-3

~ 110.0 C-5

~ 56.0 -OCH₃

Table 3: Predicted IR Absorption Data for 5-Bromo-2-methoxyaniline
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Amine (-NH₂)

3100 - 3000 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Methoxy (-OCH₃)

1620 - 1580 C=C Stretch Aromatic Ring

1520 - 1480 N-H Bend Amine (-NH₂)

1250 - 1200 C-O Stretch (asymmetric) Aryl Ether

1050 - 1020 C-O Stretch (symmetric) Aryl Ether

850 - 750 C-H Bend (out-of-plane) Substituted Aromatic

650 - 550 C-Br Stretch Aryl Halide

Table 4: Mass Spectrometry Data for 5-Bromo-2-methoxyaniline

m/z Value Interpretation

201/203
Molecular Ion Peaks [M]⁺ and [M+2]⁺ (approx.

1:1 ratio)

186/188 Loss of -CH₃

158/160 Loss of -CH₃ and -CO

122 Loss of Br radical

Spectroscopic Data Interpretation Workflow
The process of elucidating a molecular structure from its various spectra follows a logical

progression. Each technique provides complementary pieces of information that, when

combined, confirm the identity and structure of the compound.
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A logical workflow for spectroscopic data interpretation.

Detailed Experimental Protocols
Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The

following are generalized protocols for the analysis of 5-Bromo-2-methoxyaniline. Instrument-

specific parameters may require optimization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-methoxyaniline and dissolve

it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

sulfoxide-d₆, DMSO-d₆) in a clean vial. The solution should be transferred to a 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to

simplify the spectrum to single lines for each unique carbon atom.

4.2 Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

5-Bromo-2-methoxyaniline sample directly onto the ATR crystal. Apply pressure using the

instrument's anvil to ensure good contact between the sample and the crystal. This is a rapid

and common method for solid samples.

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the ATR accessory or the KBr pellet in the sample holder of the FT-IR

spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted

from the sample spectrum.

4.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-

MS) system for separation from any impurities. For direct insertion, a small amount of the

solid is placed in a capillary tube and heated to induce vaporization.

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In

EI, high-energy electrons bombard the vaporized sample, causing ionization and

fragmentation.[1]
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Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[1] A detector then

records the abundance of each ion, generating the mass spectrum. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental

composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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